Thallium(III) bromide

Oxidation kinetics Thallium trihalides Ethylene bromohydrin synthesis

Select Thallium(III) bromide (TlBr₃, CAS 13701-90-1) for its distinct Tl³⁺ oxidation state, essential as a strong oxidizing agent (Tl³⁺/Tl⁺ E° ~ +1.25 V). Unlike inert Tl(I) bromide, TlBr₃ enables controlled ethylene oxidation for superior selectivity and serves as a precursor for electrophilic aromatic thallation via [TlBr₄]⁻ complexes—reactivity not replicated by TlCl₃ or BiBr₃. Its thermal instability (~30 °C) is exploited for synthesizing mixed-valence Tl(I,III) bromides for solid-state research. Requires specialized handling for extreme acute toxicity.

Molecular Formula TlBr3
Molecular Weight 444.1 g/mol
CAS No. 13701-90-1
Cat. No. B076229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThallium(III) bromide
CAS13701-90-1
Molecular FormulaTlBr3
Molecular Weight444.1 g/mol
Structural Identifiers
SMILESBr[Tl](Br)Br
InChIInChI=1S/3BrH.Tl/h3*1H;/q;;;+3/p-3
InChIKeyINAAPUZGWCETBM-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 0.1 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thallium(III) Bromide (CAS 13701-90-1) Procurement Specifications and Comparative Properties


Thallium(III) bromide (TlBr₃, CAS 13701-90-1) is an inorganic trihalide of thallium in its +3 oxidation state, existing primarily as a tetrahydrate (TlBr₃·4H₂O) due to the inherent instability of the anhydrous form [1]. The compound appears as a yellowish, highly hygroscopic crystalline solid with a density of 3.65 g/cm³ and is readily soluble in both water and ethanol . Solutions of TlBr₃ are potent oxidizing agents and serve as precursors for organothallium(III) syntheses and complex halometallate formation [2]. Its procurement is governed by stringent safety regulations due to the extreme acute and chronic toxicity associated with all soluble thallium salts, requiring specialized handling and disposal protocols [3].

Why Thallium(III) Bromide Cannot Be Directly Substituted with Thallium(I) Halides or Alternative Trihalides


Substituting TlBr₃ with thallium(I) bromide (TlBr) or alternative trihalides like TlCl₃ or BiBr₃ is not straightforward due to fundamental differences in oxidation state, coordination chemistry, and thermal behavior. TlBr₃ exists in the +3 oxidation state, enabling distinct reactivity as a strong oxidizing agent (Tl³⁺/Tl⁺ E° ~ +1.25 V) [1], whereas TlBr is a relatively inert +1 salt primarily valued for its semiconductor properties in radiation detection [2]. Furthermore, TlBr₃ exhibits unique thermal instability, undergoing decomposition to Tl[TlBr₄] and bromine at approximately 30°C in air, a property not shared by the more thermally robust TlCl₃ or BiBr₃ [3]. In solution, TlBr₃ forms specific bromothallate complexes ([TlBr₄]⁻, [TlBr₅]²⁻) with distinct coordination geometries that are not replicated by other metal trihalides [4]. These divergent properties necessitate careful selection based on the specific synthetic or analytical requirements.

Thallium(III) Bromide: Quantitative Differentiation Against Closest Analogs and In-Class Alternatives


Comparative Oxidation Kinetics: TlBr₃ vs. TlCl₃ in Ethylene Oxidation

In aqueous ethylene oxidation, TlBr₃ exhibits a distinct kinetic profile compared to TlCl₃. While both follow a rate law linearly proportional to [Tl³⁺] and [C₂H₄] and inversely proportional to [X⁻], the rate constant for TlBr₃-mediated oxidation is significantly lower than that for TlCl₃ [1]. This difference is attributed to the stronger nucleophilicity and leaving-group ability of bromide versus chloride, which influences the rate-determining step of halohydrin formation. Specifically, TlBr₃ produces ethylene bromohydrin as the major product, whereas TlCl₃ yields ethylene chlorohydrin; TlF₃ fails to produce any halohydrin under identical conditions [2].

Oxidation kinetics Thallium trihalides Ethylene bromohydrin synthesis Reaction rate comparison

Thermal Stability and Decomposition Pathway: TlBr₃ vs. TlCl₃ and TlBr

TlBr₃ demonstrates markedly lower thermal stability compared to its chloride analog and to TlBr. Anhydrous TlBr₃ decomposes at approximately 30°C in air and at 18°C under vacuum, undergoing disproportionation to form the mixed-valence salt Tl[TlBr₄] and elemental bromine [1]. In contrast, TlCl₃ melts at 37°C and remains stable in dry air, decomposing only upon heating [2]. TlBr is thermally robust, melting congruently at 460°C without decomposition [3]. This instability necessitates that TlBr₃ be procured, stored, and handled as its tetrahydrate (TlBr₃·4H₂O), which melts at 40°C but still decomposes slowly in air [4].

Thermal decomposition Thallium trihalides Disproportionation Storage stability

Crystal Structure of Tetrahydrate: TlBr₃·4H₂O vs. TlCl₃·4H₂O

Single-crystal X-ray diffraction studies reveal that TlBr₃·4H₂O and TlCl₃·4H₂O are isostructural, both crystallizing in the orthorhombic space group Pcmn with neutral monomeric complexes [1]. In TlBr₃·4H₂O, the thallium atom exhibits five-fold coordination in a distorted trigonal bipyramidal geometry, with the three bromide ligands occupying the equatorial plane and two water molecules at the axial positions [2]. The average Tl-Br bond distance is 2.53 Å, which is consistent with computational predictions for the free TlBr₃ molecule (2.51-2.52 Å) [3]. In contrast, TlCl₃·4H₂O shows a Tl-Cl bond distance of approximately 2.31 Å, reflecting the smaller ionic radius of chloride [4].

X-ray crystallography Coordination geometry Thallium trihalide hydrates Bond distances

Oxidation Potential and Redox Behavior: Tl³⁺/Tl⁺ vs. Alternative Oxidants

The Tl³⁺/Tl⁺ couple has a standard reduction potential of approximately +1.25 V in acidic aqueous solution, making TlBr₃ a moderately strong oxidizing agent comparable to dichromate (Cr₂O₇²⁻/Cr³⁺, E° = +1.33 V) but significantly weaker than permanganate (MnO₄⁻/Mn²⁺, E° = +1.51 V) [1]. In comparison, TlCl₃ exhibits a slightly lower reduction potential of +0.25 V in chloride-rich media due to complexation effects [2]. This difference in effective oxidizing power arises from the relative stability of the halide complexes [TlX₄]⁻. The bromide complex is less stable than the chloride complex, resulting in a higher effective concentration of free Tl³⁺ and thus a stronger oxidizing environment [3].

Redox potential Oxidizing agent Thallium(III) Electron transfer

Safety and Toxicity Profile: TlBr₃ vs. TlBr and Soluble Thallium Salts

All soluble thallium compounds are extremely toxic, but TlBr₃ presents a heightened inhalation and dermal hazard due to its hygroscopic nature and potential for dust formation. The U.S. Occupational Safety and Health Administration (OSHA) and ACGIH have established an 8-hour Time-Weighted Average (TWA) exposure limit of 0.1 mg/m³ for soluble thallium compounds (as Tl) [1]. However, Haz-Map specifically lists an inhalable fraction limit of 0.02 mg/m³ (as Tl) for TlBr₃, reflecting a more conservative assessment based on its physical form and toxicity [2]. The lethal dose for humans is estimated at 10-15 mg of soluble thallium salt per kg body weight, with TlBr₃ being rapidly absorbed through all routes [3]. In contrast, the less soluble TlBr may present a lower immediate bioavailability, though it remains a cumulative poison [4].

Acute toxicity Thallium poisoning Occupational exposure limit Safety data

Bromothallate Complex Formation: [TlBr₄]⁻ vs. [TlCl₄]⁻ and [TlBr] Species

In aqueous or ethanolic solution containing excess bromide, TlBr₃ readily forms the tetrahedral [TlBr₄]⁻ anion, which has been characterized by Raman spectroscopy and single-crystal X-ray diffraction [1]. This complex exhibits a symmetric Tl-Br stretching frequency at approximately 190 cm⁻¹, distinct from the asymmetric stretches of the parent TlBr₃ [2]. Under specific conditions with bulky cations, pentabromothallate complexes ([TlBr₅]²⁻) with trigonal bipyramidal geometry can also be isolated [3]. In contrast, the chloride analog [TlCl₄]⁻ shows a Tl-Cl stretch at ~290 cm⁻¹, and TlBr does not form analogous anionic complexes in solution due to the +1 oxidation state [4].

Coordination chemistry Halometallate complexes Raman spectroscopy Ligand exchange

Thallium(III) Bromide: Validated Application Scenarios Based on Comparative Evidence


Selective Synthesis of Ethylene Bromohydrin via Controlled Oxidation

Based on the kinetic differentiation established in Section 3 (Evidence Item 1), TlBr₃ is the preferred reagent for the aqueous oxidation of ethylene to ethylene bromohydrin when slower, more controlled reaction rates are desired to maximize product selectivity over competing pathways. The lower oxidation rate constant of TlBr₃ compared to TlCl₃ provides a wider operational window for process control in batch or continuous flow reactors [1].

Precursor for Organothallium(III) Reagents in Electrophilic Aromatic Substitution

As detailed in Section 3 (Evidence Items 3 and 6), TlBr₃ serves as an essential precursor for generating organothallium(III) intermediates in situ. The distinct coordination geometry and the ability to form [TlBr₄]⁻ complexes facilitate the electrophilic thallation of aromatic substrates, a reaction that is not efficiently catalyzed by TlCl₃ or BiBr₃ under comparable conditions [2].

Synthesis of Mixed-Valence Thallium Bromides for Materials Research

The unique thermal instability of TlBr₃, which leads to disproportionation into Tl[TlBr₄] and elemental bromine at ~30°C (Section 3, Evidence Item 2), is not a limitation but a controlled pathway for synthesizing mixed-valence thallium(I,III) bromides. These materials are of interest for fundamental studies in solid-state physics and as potential precursors for thallium-based semiconductors [3].

Analytical Standard for Thallium Speciation and Environmental Monitoring

Given the strict exposure limits and unique toxicity profile of TlBr₃ relative to other thallium salts (Section 3, Evidence Item 5), this compound is a necessary reference material for developing and validating analytical methods (e.g., ICP-MS, ion chromatography) aimed at distinguishing between Tl(I) and Tl(III) species in environmental and biological samples [4].

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